Methoxychlor

説明

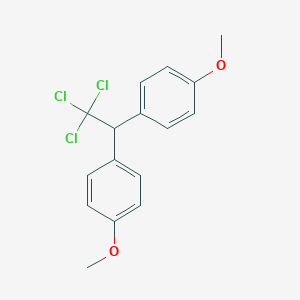

Structure

3D Structure

特性

IUPAC Name |

1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKOZHOLGAGEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl3O2 | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020827 | |

| Record name | Methoxychlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methoxychlor is a white crystalline solid which is often dissolved in a liquid carrier such as diesel oil. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. If dissolved in a liquid carrier, it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a pesticide., Colorless to light-yellow crystals with a slight, fruity odor. [insecticide]; [NIOSH], COLOURLESS-TO-LIGHT-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless to light-yellow crystals with a slight, fruity odor., Colorless to light-yellow crystals with a slight, fruity odor. [insecticide] | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxychlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methoxychlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NTP, 1992), decomposes, Decomposes | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methoxychlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Soluble in alcohol, Moderately sol in alcohol and petroleum oils; readily sol in most aromatic solvents, Methylene dichloride: 60 g/100 g at 22 °C; dichlorobenzene: 40 g/100 g at 22 °C; cyclohexanone: 50 g/100 g at 22 °C; methylated naphthalenes: 30 g/100 g at 22 °C; carbon tetrachloride: 16 g/100 g at 22 °C; odorless kerosene: 2 g/100 g at 22 °C. /Data from table/, Readily soluble in aromatic, chlorinated, and ketonic solvents, and vegetable oils. In chloroform and xylene 440, methanol 50 (all in g/kg, 22 °C)., For more Solubility (Complete) data for METHOXYCHLOR (9 total), please visit the HSDB record page., Solubility in water: none, 0.00001% | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOXYCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methoxychlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.41 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.41 g/cu cm at 25 °C, Grey-flaky powder; setting point 77 °C; density 1.41; sol 0.1 mg/Lwater at 25 °C; 440 g/kg chloroform & xylene, & 50 g/kg methanol at 22 °C /Technical grade/, 1.4 g/cm³, 1.41 | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOXYCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methoxychlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

12 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12 | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

Very low (NTP, 1992), 0.00000258 [mmHg], negligible, Very low | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxychlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methoxychlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

3,6,11,14-tetramethoxydibenzo(g,p)chrysene is one of the impurities present in commercial samples., Both reverse and normal phase high-performance liq chromatography techniques were applied to the analysis of tech methoxychlor. The following constituents were identified: 1,1,1,2-tetrachloro-2-(p-methoxyphenyl)ethane, o,p'-DMDT, o,p'-DMDE, methoxychlor olefin (DMDE), o,o'-DMDT, condensation product of p,p'-DMDT, condensation product of o,p'-DMDT, two unresolved components, chlorotrianisene, 1,2,2-tris(p-methoxyphenyl)ethene, 2,2,2-trichloro-1-(p-methoxyphenyl)ethanol, 3,6-dimethoxy-9-(o-methoxyphenyl)-10-(p-methoxyphenyl)phenanthrene, 3,6-dimethyl-9,10-bis(p-methoxyphenyl)phenanthrene, 1,1,2,2-tetrakis(p-methoxyphenyl)ethene, 1-(o-methoxyphenyl)-1,2,2-tris(p-methoxyphenyl)ethene, and 1,1,1-trichloro-2-(p-hydroxyphenyl)-2-(p-methoxyphenyl)ethane. | |

| Record name | METHOXYCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals (technical, grey powder), Dimorphic crystals, Crystals from dilute alcohol, White to light yellow solid, For more Color/Form (Complete) data for METHOXYCHLOR (7 total), please visit the HSDB record page. | |

CAS No. |

72-43-5 | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxychlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxychlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methoxychlor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methoxychlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxychlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIA79UD69L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHOXYCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, 1,1,1-trichloro-2,2-bis(p-methoxyphenyl)- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KJ381378.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

187 to 190 °F (NTP, 1992), 87 °C, MP: 172 °F (77.78 °C), MP: 89 °C (technical, 77 °C), 89 °C, 171 °F | |

| Record name | METHOXYCHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOXYCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHOXYCHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1306 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHOXYCHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/494 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methoxychlor | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0388.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Dichotomous Dance: Methoxychlor's Mechanism of Action on Estrogen Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The organochlorine pesticide methoxychlor, once a widely used replacement for DDT, presents a complex and compelling case study in endocrine disruption. While its parent form exhibits weak estrogenic properties, its metabolic transformation unlocks a potent and nuanced interaction with estrogen receptors (ERs), the cellular mediators of estrogen signaling. This technical guide synthesizes current research to provide a detailed understanding of this compound's mechanism of action, focusing on its receptor binding, downstream signaling pathways, and the experimental methodologies used to elucidate these processes.

Metabolic Activation: The Proestrogen Unmasked

This compound itself is considered a proestrogen, requiring metabolic activation in the liver to exert its primary estrogenic effects.[1][2] The key transformation is the O-demethylation to its primary active metabolite, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE).[1][2][3][4] This conversion is catalyzed by the microsomal monooxygenase system and is crucial for the compound's estrogenic potency, with HPTE being approximately 100 times more active at the estrogen receptor alpha (ERα) than the parent this compound compound.[3][5] Other metabolites, such as mono- and bis-hydroxy derivatives of both this compound and its olefinic derivative MDDE, also contribute to the overall estrogenic activity.[4][6]

Receptor Interaction: A Tale of Two Receptors

The estrogenic activity of this compound's metabolites is primarily mediated through direct binding to two isoforms of the estrogen receptor: ERα and ERβ.[3][7] Crucially, the interaction is not uniform across these subtypes. HPTE demonstrates a distinct differential affinity, acting as a potent agonist for ERα and an antagonist for ERβ.[3][5][8] This dual personality is a critical determinant of the tissue-specific and often contradictory biological effects observed following this compound exposure.

Quantitative Binding and Activity Data

The following tables summarize the quantitative data on the binding affinity and functional activity of this compound and its primary metabolite, HPTE, on estrogen receptors.

| Compound | Receptor | Assay Type | Cell Line/System | Value | Unit | Reference |

| This compound | ERα | Competitive Binding | Rat Uterine Cytosol | 0.05-65 | μM (Ki) | [9] |

| HPTE | ERα | Competitive Binding | Mouse Uterine ER | ~1 | nM (Ki) | [10] |

| HPTE | human ERα | Reporter Gene Assay | HepG2 | ~5 x 10⁻⁸ | M (EC₅₀) | [5] |

| HPTE | rat ERα | Reporter Gene Assay | HepG2 | ~10⁻⁸ | M (EC₅₀) | [5] |

| HPTE | human ERβ | Reporter Gene Assay | HepG2 | Minimal Agonist Activity | - | [5] |

| HPTE | rat ERβ | Reporter Gene Assay | HepG2 | Minimal Agonist Activity | - | [5] |

Table 1: Binding Affinity and Agonist Potency of this compound and HPTE on Estrogen Receptors.

Signaling Pathways: Genomic and Non-Genomic Cascades

Upon binding to estrogen receptors, HPTE initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway (Classical Pathway)

The classical genomic pathway involves the binding of the HPTE-ERα complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of estrogen-responsive genes. In contrast, the HPTE-ERβ complex, acting as an antagonist, would fail to recruit co-activators, thereby inhibiting the transcription of ERβ-regulated genes.

Caption: Genomic signaling pathway of HPTE via ERα and ERβ.

Non-Genomic Pathways

Emerging evidence suggests that this compound can also elicit rapid, non-genomic effects that do not require direct gene transcription. These pathways can involve the activation of membrane-associated estrogen receptors and subsequent modulation of intracellular signaling cascades, such as those involving c-fos.[11] Furthermore, interactions between ER and other signaling molecules, like the androgen receptor (AR), can lead to complex cross-talk between pathways.[11]

Experimental Protocols

The characterization of this compound's estrogenic activity relies on a suite of well-established in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to the endogenous ligand, 17β-estradiol (E2).

Protocol:

-

Preparation of Rat Uterine Cytosol:

-

Uteri are collected from ovariectomized rats (7-10 days post-surgery).

-

Tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

The homogenate is centrifuged to pellet the nuclear fraction.

-

The supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.[12]

-

-

Competitive Binding Reaction:

-

A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the uterine cytosol.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound, HPTE) are added to compete for binding to the ER.

-

Non-specific binding is determined in the presence of a large excess of unlabeled E2.[12]

-

-

Separation and Quantification:

-

Bound and free radioligand are separated using a method such as hydroxylapatite (HAP) precipitation.

-

The amount of bound [³H]-E2 is quantified by liquid scintillation counting.[12]

-

-

Data Analysis:

-

A competition curve is generated by plotting the percentage of [³H]-E2 binding against the log concentration of the competitor.

-

The IC₅₀ (the concentration of the test compound that inhibits 50% of [³H]-E2 binding) is calculated.

-

The Ki (inhibition constant) can be derived from the IC₅₀ value.[9]

-

Caption: Workflow for an ER competitive binding assay.

Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the estrogen receptor.

Protocol:

-

Cell Culture and Transfection:

-

Compound Treatment:

-

Luciferase Assay:

-

Data Analysis:

-

Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Caption: Workflow for an ER reporter gene assay.

Cell Proliferation Assay

This assay assesses the effect of a compound on the growth of estrogen-responsive cells.

Protocol:

-

Cell Culture:

-

Estrogen-dependent cells, such as MCF-7 or BG-1 ovarian cancer cells, are cultured in a medium stripped of estrogens.[15]

-

-

Compound Treatment:

-

Cells are treated with various concentrations of the test compound.

-

-

Assessment of Proliferation:

-

Data Analysis:

-

The effect of the compound on cell number or metabolic activity is quantified and compared to controls.

-

Caption: Workflow for a cell proliferation assay.

Conclusion

The mechanism of action of this compound on estrogen receptors is a multifaceted process characterized by metabolic activation to a more potent metabolite, HPTE, which then exhibits a dichotomous interaction with ERα (as an agonist) and ERβ (as an antagonist). This differential activity leads to complex downstream signaling events, influencing gene expression and cellular processes in a tissue-specific manner. A thorough understanding of this mechanism, facilitated by the experimental protocols detailed herein, is essential for accurately assessing the toxicological risks posed by this compound and for the broader study of endocrine-disrupting chemicals. The continued application of these and more advanced techniques will further illuminate the intricate dance between environmental compounds and the delicate hormonal balance that governs physiological function.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound as a model for environmental estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Metabolic activation of pesticides with proestrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Interaction of this compound and related compounds with estrogen receptor alpha and beta, and androgen receptor: structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Assessing environmental chemicals for estrogenicity using a combination of in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound affects multiple hormone signaling pathways in the largemouth bass (Micropterus salmoides) liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. This compound and triclosan stimulates ovarian cancer growth by regulating cell cycle- and apoptosis-related genes via an estrogen receptor-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Methoxychlor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxychlor [1,1,1-trichloro-2,2-bis(p-methoxyphenyl)ethane] is a synthetic organochlorine pesticide that was introduced as a substitute for DDT. Despite its lower bioaccumulation potential in vertebrates compared to DDT, this compound is persistent in the environment and is recognized as a persistent, bioaccumulative, and toxic (PBT) chemical.[1][2] Its use has been banned or restricted in many countries due to its adverse effects on ecosystems and potential human health risks, including endocrine disruption.[1] Understanding the environmental fate and degradation of this compound is crucial for assessing its long-term impact and developing remediation strategies. This guide provides a comprehensive overview of the abiotic and biotic degradation pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Data Presentation: Quantitative Degradation Data

The degradation of this compound is influenced by a variety of environmental factors. The following tables summarize the quantitative data on its degradation rates under different conditions.

Table 1: Abiotic Degradation of this compound

| Degradation Process | Matrix | Conditions | Half-life (t½) | Reference(s) |

| Hydrolysis | Humid Soils | - | ~1 year | [3] |

| Hydrolysis | Water | pH 3-7, 27 °C | 367 days | [4] |

| Hydrolysis | Water | pH 9, 27 °C | 270 days | [4] |

| Photodegradation | Water (distilled) | Midsummer, 40° N Latitude | 4.5 months | [4] |

| Photodegradation | Water (natural, filtered) | 34° N Latitude | 2.2 - 5.4 hours | [4] |

| Photodegradation | Glass Surface | Winter | 26.66 days | [4] |

| Volatilization | Shallow Waters | - | 4.5 days | [3] |

Table 2: Biotic Degradation of this compound

| Degradation Condition | Matrix/Organism | Specific Conditions | Half-life (t½) | Reference(s) |

| Aerobic | Soil | - | > 3 months | [2][3] |

| Anaerobic | Soil | - | 1 week to 2 months | [3] |

| Aerobic | Sediment | Air-purged flasks (Eh 220 to 464 mv) | 115 - 206 days | [4][5] |

| Anaerobic | Sediment | Nitrogen aeration (Eh < -50 mv) | < 28 days | [4][5] |

| Static Aerobic | Sediment | - | 49 - 55 days | [4][5] |

| Biotic and Abiotic | Estuarine Water | - | 208 - 8,837 days | [6] |

| Biotic and Abiotic | Sediment/Water Systems | - | 12 - 45 days | [6] |

Environmental Fate and Degradation Pathways

This compound degrades in the environment through a combination of abiotic and biotic processes, leading to a variety of transformation products.

Abiotic Degradation

Hydrolysis: this compound is relatively stable to hydrolysis, particularly in neutral to acidic conditions.[4] However, under alkaline conditions, the rate of hydrolysis increases. The primary hydrolysis products include anisoin and anisil.[6]

Photodegradation: this compound can be degraded by sunlight, both in aquatic environments and on soil surfaces.[3][7] In water, photodegradation can lead to the formation of 1,1-bis(p-methoxyphenyl)-2,2-dichloroethene (DMDE).[3][8] The photolysis of its degradation product, DMDE, is surprisingly rapid in sunlight, with a half-life of about one hour near the surface of a water body in summer.[8]

Biotic Degradation

Microbial activity is a primary driver of this compound degradation in soil and sediment. The rate and pathway of biotic degradation are highly dependent on the redox conditions.

Anaerobic Degradation: Under anaerobic conditions, this compound undergoes reductive dechlorination. This is a biologically mediated process that occurs more rapidly than aerobic degradation.[9][10] A key initial step is the removal of a chlorine atom to form 1,1-dichloro-2,2-bis(p-methoxyphenyl)ethane (DMDD).[3][5] Further degradation involves demethylation of the methoxy groups, leading to the formation of mono- and di-hydroxylated derivatives of both this compound and DMDD.[3][5] Several bacterial species, including Klebsiella pneumoniae, have been shown to carry out the reductive dechlorination of this compound.[11][12]

Aerobic Degradation: Aerobic degradation of this compound is a much slower process.[3] While primary degradation is limited under aerobic conditions, subsequent aerobic conditions can lead to the mineralization of anaerobically formed metabolites to CO2.[9][10] Some fungi, such as Trichoderma viride, Mortierella isabellina, and Saprolegnia parasitica, are capable of partially degrading this compound, primarily through the cleavage of the methoxy groups.[11] White-rot fungi, such as Stereum hirsutum, can degrade this compound through dechlorination and dehydrogenation, converting it to metabolites including DMDD and DMDE.[13]

Key Metabolites:

-

HPTE (2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane): An estrogenic metabolite formed through the demethylation of this compound.[1]

-

DMDE (1,1-bis(p-methoxyphenyl)-2,2-dichloroethene): A product of dehydrochlorination.

-

DMDD (1,1-dichloro-2,2-bis(p-methoxyphenyl)ethane): A product of reductive dechlorination.

-

Mono- and Dihydroxy-derivatives: Formed by the cleavage of one or both methoxy groups from the parent compound or its metabolites.

Experimental Protocols

Detailed methodologies are essential for reproducible studies on the environmental fate of this compound. Below are representative protocols for key experiments.

Soil Incubation Study for Anaerobic Degradation

Objective: To determine the rate and pathway of this compound degradation in soil under anaerobic conditions.

Materials:

-

Test soil, characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

-

¹⁴C-ring-labeled this compound of known specific activity.

-

Analytical grade this compound standard.

-

Incubation vessels (e.g., serum bottles with septa).

-

Gas-tight syringes.

-

Nitrogen gas (high purity).

-

Solvents for extraction (e.g., acetone, hexane).

-

Analytical instrumentation (e.g., Gas Chromatograph with Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS), Liquid Scintillation Counter (LSC)).

Procedure:

-

Soil Preparation: Sieve fresh soil to remove large debris. Adjust the moisture content to a predetermined level (e.g., 50-60% of water holding capacity).

-

Spiking: Prepare a stock solution of ¹⁴C-methoxychlor in a suitable solvent. Apply the solution to a small portion of the soil and allow the solvent to evaporate. Thoroughly mix the spiked soil with the bulk soil to achieve the desired initial concentration.

-

Incubation Setup: Dispense a known weight of the spiked soil into replicate incubation vessels.

-

Establishment of Anaerobic Conditions: Purge the headspace of each vessel with nitrogen gas for a sufficient time to displace oxygen. Seal the vessels with septa and crimp caps.

-

Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, sacrifice replicate vessels for analysis.

-

Extraction: Extract the soil samples with a suitable solvent mixture (e.g., acetone:hexane). The extraction can be performed by shaking, sonication, or accelerated solvent extraction.

-

Analysis:

-

Parent Compound and Metabolites: Analyze the extracts using GC-ECD or GC-MS to identify and quantify this compound and its degradation products.

-

Radioactivity: Determine the total radioactivity in the extracts and in the extracted soil (to assess bound residues) using LSC.

-

-

Data Analysis: Calculate the dissipation half-life (DT50) of this compound using first-order kinetics. Identify and quantify the major metabolites over time.

Aquatic Photodegradation Study

Objective: To determine the rate of this compound degradation in water due to sunlight.

Materials:

-

Sterilized, purified water (e.g., Milli-Q).

-

Natural water, filtered to remove microorganisms.

-

¹⁴C-ring-labeled this compound.

-

Quartz or borosilicate glass tubes.

-

A light source that simulates natural sunlight (e.g., xenon arc lamp with appropriate filters) or natural sunlight.

-

Actinometer solution to measure light intensity.

-

Analytical instrumentation (e.g., HPLC with UV or radiometric detection, GC-MS).

Procedure:

-

Solution Preparation: Prepare solutions of ¹⁴C-methoxychlor in both purified and natural water at a known concentration.

-

Sample Irradiation: Fill the glass tubes with the test solutions. Seal the tubes.

-

Exposure: Expose the sample tubes to the light source. Place dark control tubes (wrapped in aluminum foil) alongside the irradiated samples to measure any degradation not due to light.

-

Sampling: At specified time intervals, remove replicate tubes for analysis.

-

Analysis: Directly analyze the water samples using HPLC or after extraction with a suitable solvent, followed by GC-MS analysis.

-

Data Analysis: Determine the rate of photodegradation and calculate the quantum yield and environmental half-life.

Mandatory Visualization

This compound Degradation Pathways

References

- 1. Oxidative dechlorination of this compound by ligninolytic enzymes from white-rot fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Environmental Fate and Ecological Risk of Microencapsulated Pesticide Suspensions in Water-Sediment Systems: A Case Study of Pyraclostrobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biodegradation of this compound and its metabolites by the white rot fungus Stereum hirsutum related to the inactivation of estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. mirandamoss.com [mirandamoss.com]

- 8. Enhanced biodegradation of this compound in soil under sequential environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Photochemical transformation of the DDT and this compound degradation products, DDE and DMDE, by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Behavior of pesticides in water-sediment systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Methoxychlor's Endocrine Disrupting Properties in Fish: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxychlor (MXC), an organochlorine pesticide once widely used as a replacement for DDT, is a recognized endocrine-disrupting chemical (EDC) with significant impacts on the reproductive health of fish.[1][2] This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its disruptive effects on the fish endocrine system. It summarizes key quantitative data from various studies, details common experimental protocols for assessing these effects, and visualizes the involved signaling pathways and experimental workflows. The primary audience for this guide includes researchers in ecotoxicology, scientists in drug development screening for endocrine activity, and other professionals requiring a comprehensive understanding of this compound's endocrine toxicity in aquatic vertebrates.

Introduction: this compound as an Endocrine Disruptor

This compound is considered a pro-estrogen, meaning its parent form is less active than its metabolites.[1] In fish, as in mammals, this compound is metabolized in the liver by cytochrome P450 enzymes into more estrogenic compounds, primarily monohydroxythis compound (OH-MXC) and 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE).[1][3] These metabolites are structurally similar to endogenous estrogens like 17β-estradiol (E2) and can interact with various components of the endocrine system, leading to a cascade of adverse effects.[3]

The primary mechanisms of this compound's endocrine disruption in fish include:

-

Estrogen Receptor (ER) Agonism: this compound's metabolites can bind to and activate estrogen receptors, mimicking the effects of natural estrogens.[4][5] This is a key pathway leading to many of the observed reproductive disruptions.

-

Anti-androgenic Activity: There is evidence to suggest that this compound and its metabolites can also interfere with the androgen signaling pathway, potentially by acting as antagonists to the androgen receptor (AR).[2][4][5]

-

Alterations in Steroidogenesis: this compound can impact the production of sex hormones by altering the expression of genes involved in steroid biosynthesis.[1][6]

-

Thyroid System Disruption: Emerging research indicates that this compound may also interfere with the thyroid hormone system, which is crucial for development and growth in fish.[7][8]

These interactions can lead to a range of adverse outcomes, including feminization of male fish, impaired gonadal development, reduced fertility, and altered reproductive behaviors.[2][9]

Quantitative Effects of this compound on Fish Endocrine Systems

The following tables summarize quantitative data from various studies on the effects of this compound exposure in different fish species. These data highlight the dose-dependent nature of this compound's endocrine-disrupting properties.

Table 1: Vitellogenin (VTG) Induction in Male Fish Exposed to this compound

| Fish Species | Exposure Concentration | Duration | Observed Effect | Reference |

| Sheepshead Minnow (Cyprinodon variegatus) | > 2.5 µg/L | Continuous | Rapid, dose-dependent increase in VTG mRNA and plasma VTG. | [4][10] |

| Fathead Minnow (Pimephales promelas) | 5.0 µg/L | Not Specified | Significant induction of plasma VTG in males. | [4] |

| Largemouth Bass (Micropterus salmoides) | 2.5, 10, and 25 mg/kg (IP injection) | 24 hours | Significant increase in hepatic vtg1 mRNA expression. | [1][4] |

| Zebrafish (Danio rerio) | 5 and 50 µg/L | 14 days | Induction of vitellogenin in males. | [11] |

| Rainbow Trout (Oncorhynchus mykiss) | 4.4 and 6.5 µg/L | 14 days | Lowest observed effect concentrations for VTG induction. | [12] |

Table 2: Effects of this compound on Gene Expression in Fish

| Fish Species | Tissue | Gene | Exposure Concentration | Duration | Change in Expression | Reference |

| Largemouth Bass (Micropterus salmoides) | Liver | esr1 (Estrogen Receptor α) | 10 and 25 mg/kg (IP injection) | 48 hours | Significantly increased. | [1][4] |

| Largemouth Bass (Micropterus salmoides) | Liver | ar (Androgen Receptor) | High dose (IP injection) | 24 hours | Lower than control. | [4] |

| Largemouth Bass (Micropterus salmoides) | Liver | cyp3a | 2.5, 10, 25 mg/kg (IP injection) | 24 hours | Increased activity. | [6] |

| Largemouth Bass (Micropterus salmoides) | Testes | erβa | 2.5, 10, 25 mg/kg (IP injection) | 24-48 hours | Up-regulated. | [1][6] |

| Largemouth Bass (Micropterus salmoides) | Testes | erβb | All concentrations (IP injection) | Up to 72 hours | Stimulated. | [1][6] |

| Largemouth Bass (Micropterus salmoides) | Testes | StAR (Steroidogenic Acute Regulatory Protein) | All concentrations (IP injection) | 72 hours | Decreased. | [1][6] |

Table 3: Toxicological Endpoints of this compound in Fish

| Fish Species | Endpoint | Value | Exposure Duration | Reference |

| Zebrafish (Danio rerio) | 96-h LC50 (males) | 36 µg/L | 96 hours | [11] |

| Zebrafish (Danio rerio) | 96-h LC50 (females) | 129 µg/L | 96 hours | [11] |

| Largemouth Bass (Micropterus salmoides) | 96-h LC50 | < 20 µg/L | 96 hours | [1] |

| Fathead Minnow (Pimephales promelas) | 96-h LC50 | 20 - 65 µg/L | 96 hours | [1] |

| Rainbow Trout (Oncorhynchus mykiss) | Mortality | 58% | 13.0 µg/L for 14 days | [12] |

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the literature on this compound's endocrine disrupting effects in fish.

Fish Exposure

-

Static Renewal or Flow-Through Systems: For aqueous exposures, either static renewal (where a portion of the test water is replaced at regular intervals) or flow-through systems (continuous delivery of fresh test solution) are used to maintain stable concentrations of this compound.

-

Intraperitoneal (IP) Injection: For direct dosing and to bypass variations in uptake from water, this compound dissolved in a vehicle (e.g., corn oil) is injected into the peritoneal cavity of the fish.

-

Dietary Exposure: this compound can also be incorporated into the feed to simulate exposure through the food chain.

Tissue Collection and Preparation

-

Liver: The liver is a primary target organ for this compound metabolism and the site of vitellogenin synthesis. It is dissected, weighed (for gonadosomatic index calculation), and flash-frozen in liquid nitrogen or stored in RNAlater for gene expression analysis.

-

Gonads (Testes and Ovaries): Gonads are dissected and weighed to determine the gonadosomatic index (GSI). Tissues are then preserved for histological analysis (e.g., in Bouin's fixative) or molecular analysis.

-

Blood Plasma/Serum: Blood is collected from the caudal vein using a heparinized syringe. Plasma or serum is separated by centrifugation and stored at -80°C for hormone and vitellogenin protein analysis.

Key Assays

-

Vitellogenin (VTG) Quantification:

-

ELISA (Enzyme-Linked Immunosorbent Assay): A highly sensitive method to quantify VTG protein levels in plasma using species-specific antibodies.

-

Quantitative Real-Time PCR (qRT-PCR): Measures the expression of VTG mRNA in the liver, providing an early indicator of estrogenic exposure.

-

-

Hormone Analysis:

-

Radioimmunoassay (RIA) or ELISA: Used to measure the concentrations of steroid hormones such as 17β-estradiol (E2) and testosterone (T) in plasma.

-

-

Gene Expression Analysis:

-

qRT-PCR: The standard method for quantifying changes in the expression of target genes, including estrogen receptors (esr1, esr2), androgen receptor (ar), and genes involved in steroidogenesis (e.g., StAR, cyp family genes).

-

-

Histological Analysis:

-

Gonadal tissues are sectioned and stained (e.g., with Hematoxylin and Eosin) to examine for abnormalities such as intersex (testis-ova), altered germ cell development, and tissue degeneration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its endocrine disrupting effects.

Signaling Pathways

Experimental Workflow

Conclusion

This compound poses a significant threat to fish populations due to its potent endocrine-disrupting properties. Its ability to mimic estrogen, interfere with androgen signaling, and alter steroidogenesis can lead to severe reproductive impairments. The data and protocols summarized in this guide provide a foundation for researchers and professionals to further investigate the impacts of this compound and other EDCs. Understanding these mechanisms is crucial for developing effective environmental risk assessments and for screening new chemical entities for potential endocrine activity in the drug development process. Future research should continue to explore the long-term and transgenerational effects of this compound exposure in fish, as well as its interactions with other environmental stressors.

References

- 1. Effects of the pesticide this compound on gene expression in the liver and testes of the male largemouth bass (Micropterus salmoides) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Stimulation of transactivation of the largemouth bass estrogen receptors alpha, beta-a, and beta-b by this compound and its mono- and bis-demethylated metabolites in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound affects multiple hormone signaling pathways in the largemouth bass (Micropterus salmoides) liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound affects multiple hormone signaling pathways in the largemouth bass (Micropterus salmoides) liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the pesticide this compound on gene expression in the liver and testes of the male largemouth bass (Micropterus salmoides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pesticides With Potential Thyroid Hormone-Disrupting Effects: A Review of Recent Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of environmental chemicals on fish thyroid function: Implications for fisheries and aquaculture in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Exposure to a Proestrogenic Pesticide (this compound) on Survival, Development, Growth and Sexual Differentiation in Rainbow Trout (Oncorhynchus mykiss) - IAAAM_Archive - VIN [vin.com]

- 10. Effects of p-nonylphenol, this compound, and endosulfan on vitellogenin induction and expression in sheepshead minnow (Cyprinodon variegatus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Estrogenic and toxic effects of this compound on zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IT Server Security project | Exeter IT Services | University of Exeter [exeter.ac.uk]

The Endocrine Disruptor Methoxychlor: A Toxicological Deep-Dive into its Impact on Reproductive Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxychlor (MXC), an organochlorine pesticide, has garnered significant scientific attention due to its profound toxicological effects on the reproductive systems of both males and females.[1][2] Functioning as an endocrine-disrupting chemical (EDC), this compound and its metabolites can mimic or antagonize the actions of endogenous hormones, leading to a cascade of adverse outcomes including impaired fertility, developmental abnormalities, and even transgenerational effects.[1][3][4] This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a specific focus on its impact on reproductive development. It synthesizes key findings from in vivo and in vitro studies, presenting quantitative data in structured tables for comparative analysis, detailing experimental methodologies, and illustrating critical signaling pathways and experimental workflows through diagrammatic representations.

Mechanism of Action: An Endocrine Masquerade

This compound itself exhibits weak estrogenic activity.[5] However, its primary toxicological impact stems from its metabolic conversion in the liver to more potent estrogenic and anti-androgenic metabolites, most notably 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE).[5][6][7] These metabolites can interact with several key receptors, disrupting the delicate hormonal balance essential for normal reproductive function.

The primary mechanisms of action include:

-

Estrogen Receptor (ER) Agonism: this compound's metabolites, particularly HPTE, can bind to estrogen receptors (ERα and ERβ), mimicking the effects of estradiol.[1][8] This can lead to inappropriate activation of estrogen-responsive genes, disrupting processes like the estrous cycle, uterine development, and puberty onset.[1][9][10]

-

Androgen Receptor (AR) Antagonism: this compound and its metabolites have been shown to act as androgen receptor antagonists, blocking the action of androgens like testosterone.[1] This can lead to demasculinization of the male reproductive tract, delayed puberty, and impaired spermatogenesis.[1][11]

-

Alteration of Steroidogenesis: this compound can directly impact the synthesis of steroid hormones. Studies have shown that it can decrease the expression of key steroidogenic enzymes such as aromatase (Cyp19a1) and cholesterol side-chain cleavage (Cyp11a1), leading to reduced levels of estradiol, testosterone, and progesterone.[12][13]

Signaling Pathway of this compound's Endocrine Disruption

Caption: this compound's metabolic activation and subsequent interaction with hormone receptors.

Toxicological Effects on Female Reproductive Development

The female reproductive system is a primary target for this compound-induced toxicity.[1] Exposure, particularly during critical developmental windows, can lead to a range of adverse effects.

Key Pathological Outcomes:

-

Altered Puberty Onset: Perinatal exposure to this compound has been shown to cause precocious puberty in females.[1][11][14]

-

Disrupted Estrous Cyclicity: Adult exposure can lead to persistent vaginal estrus, indicating a disruption of the normal hormonal cycling.[3][10]

-

Ovarian and Uterine Abnormalities: Studies have reported decreased ovary weights, an increased incidence of atretic follicles, and the formation of cystic ovaries.[5][10] Uterine hypertrophy has also been observed.[5]

-

Impaired Fertility and Pregnancy Outcome: this compound exposure is associated with reduced fertility, decreased litter size, and an increase in pre- and post-implantation losses.[1][15] Neonatal exposure can significantly alter the ability to initiate and maintain pregnancy in adulthood.[15]

-

Transgenerational Effects: Ancestral exposure to this compound in gestating females has been linked to an increased incidence of ovarian disease in subsequent generations (F1 and F3).[4][16]

Quantitative Data on Female Reproductive Toxicity

| Endpoint | Species/Model | Dose/Concentration | Exposure Duration | Observed Effect | Citation |

| Puberty Onset | Mice | 20 µg/kg/day | Perinatal (GD11-PND8) | Advanced vaginal opening | [14][17] |

| Estrous Cycle | Mice | 1.25, 2.5, 5.0 mg | 5 days/week for 2 or 4 weeks | Dose-dependent increase in persistent vaginal estrus | [10] |

| Ovary Weight | Mice | 1.25, 2.5, 5.0 mg | 5 days/week for 2 or 4 weeks | Significantly lower ovary weights compared to controls | [10] |

| Follicular Atresia | Mice | 2.5 and 5.0 mg | 5 days/week for 4 weeks | Increased number of atretic large follicles | [10] |

| Fertility | Rats | 2500 or 5000 ppm in diet | Adulthood | Reduced mating rate and litter size | [9] |

| Pregnancy Outcome | Mice | 0.5 and 1.0 mg (i.p.) | Neonatal (14 days) | Reduced number of pregnant animals and live fetuses/litter | [15] |

| Ovarian Steroidogenesis | Mouse Antral Follicles (in vitro) | 10 and 100 µg/ml | 96 hours | Decreased estradiol, testosterone, and progesterone levels | [12][13] |

| Transgenerational Ovarian Disease | Rats | 200 mg/kg body weight | Gestation Days 8-14 (F0) | Increased incidence of ovary disease in F1 and F3 generations | [4][16] |

Toxicological Effects on Male Reproductive Development

The male reproductive system is also highly susceptible to the endocrine-disrupting effects of this compound.

Key Pathological Outcomes:

-

Delayed Puberty: In contrast to females, this compound exposure in males can lead to delayed sexual maturation.[1][11][18]

-

Atrophy of Reproductive Organs: A reduction in the weight of the testes, epididymis, seminal vesicles, and prostate has been documented in multiple studies.[1][8][14]

-

Impaired Spermatogenesis: this compound can lead to decreased sperm counts and motility.[3][4] It can also increase apoptosis of spermatogenic cells.[4]

-

Altered Hormone Levels: Perinatal exposure has been shown to decrease serum testosterone levels and increase estradiol levels in adult males.[19]

-

Behavioral Changes: Prenatal exposure can lead to altered social and sexual behaviors in adult males.[7][20]

-

Transgenerational Effects: Ancestral exposure to this compound has been shown to cause transgenerational male testis abnormalities, including increased spermatogenic cell apoptosis and decreased sperm counts and motility in the F1 and F3 generations.[3][4]

Quantitative Data on Male Reproductive Toxicity

| Endpoint | Species/Model | Dose/Concentration | Exposure Duration | Observed Effect | Citation |

| Puberty Onset | Rats | 200, 300, 400 mg/kg/day | 10 months (from weanling) | Delayed puberty by as much as 10 weeks | [18] |

| Testis Weight | Xenopus tropicalis | 100 µg/L | 90 days (chronic) | Reduction in testis weight | [21][22] |

| Sperm Count | Xenopus tropicalis | 100 µg/L | 90 days (chronic) | Reduction in sperm cell count | [21][22] |

| Sperm Count | Rats | 200 mg/kg body weight | Gestation Days 8-14 (F0) | Decreased sperm counts in F1 and F3 generations | [3][4] |

| Testosterone Levels | Mice | 20 µg/kg/day | Perinatal (GD11-PND8) | Reduced testosterone levels in adulthood | [14][17] |

| Reproductive Organ Weight | Mice | 20 µg/kg/day | Perinatal (GD11-PND8) | Reduced weight of epididymis and seminiferous vesicles | [14][17] |

| Testicular Histology | C57BL/6 Mice | 1 mg/kg/d (i.p.) | Gestational and lactational periods | Disturbed testicular development | [19] |

Experimental Protocols: A Methodological Overview

The understanding of this compound's reproductive toxicity is built upon a variety of in vivo and in vitro experimental designs.

In Vivo Two-Generation Reproduction Toxicity Study

This is a cornerstone study design for assessing the impact of a substance on the entire reproductive cycle.

Caption: Workflow of a typical two-generation reproductive toxicity study.

-

Animal Model: Typically rats or mice.

-

Exposure: The F0 generation is exposed to varying doses of this compound, usually through diet or oral gavage, for a period before mating and throughout gestation and lactation.

-

Endpoints: Key parameters monitored include fertility indices, litter size, pup survival, anogenital distance, age at puberty, and estrous cyclicity. At the end of the study, a comprehensive necropsy and histopathological examination of the reproductive organs of the F0 and F1 adults, and F2 pups is conducted.

In Vitro Ovarian Follicle Culture

This method allows for the direct assessment of a toxicant's effect on ovarian function, independent of systemic influences.

-

Follicle Isolation: Antral follicles are mechanically isolated from the ovaries of untreated female mice.

-

Culture Conditions: Follicles are cultured individually in media supplemented with hormones like FSH. They are treated with different concentrations of this compound or its metabolites.

-

Endpoints: Follicle growth is monitored daily. At the end of the culture period, the media is collected to measure steroid hormone levels (e.g., estradiol, progesterone) via ELISA or RIA. The follicles themselves can be harvested for gene expression analysis (e.g., qPCR) of steroidogenic enzymes.[12][13]

Transgenerational Epigenetic Inheritance Study

This experimental design is crucial for investigating the long-term, multi-generational impacts of ancestral exposure.

-